(3-(2-Chloroethyl)phenyl)methanol
Description
Contextualization within Halogenated Alcohols and Aromatic Systems
Halogenated alcohols are a class of organic compounds that contain both a halogen atom and a hydroxyl group. The substitution of a hydroxyl group with a halogen is a fundamental transformation in organic chemistry, opening pathways for the synthesis of a diverse array of compounds. chemistrywithdrsantosh.com This conversion is significant because it allows for subsequent substitution reactions, introducing various functional groups into the molecule. chemistrywithdrsantosh.com The reactivity of halogenated compounds makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.org
Aromatic systems, such as the benzene (B151609) ring in (3-(2-Chloroethyl)phenyl)methanol, are cyclic, planar structures with a delocalized pi-electron system that imparts significant stability. libretexts.orgwikipedia.org The properties of substituents attached to an aromatic ring are often modified by the ring's electronic effects. libretexts.org In the case of this compound, the aromatic ring influences the reactivity of both the chloroethyl and hydroxymethyl groups.
Significance as a Synthetic Intermediate in Advanced Organic Chemistry
The dual functionality of this compound makes it a highly valuable intermediate in advanced organic synthesis. The hydroxymethyl group can undergo reactions typical of primary alcohols, such as oxidation to form aldehydes or carboxylic acids, and esterification. The chloroethyl group, on the other hand, is susceptible to nucleophilic substitution and elimination reactions. This allows for the selective modification of one functional group while leaving the other intact, or for the simultaneous reaction of both groups to create complex molecular architectures.
The strategic placement of the chloroethyl and hydroxymethyl groups at the meta-position of the phenyl ring also influences the regioselectivity of further reactions on the aromatic ring. This level of control is crucial in the multi-step synthesis of targeted molecules.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (3-chlorophenyl)methanol | (3-(Chloromethyl)phenyl)methanol |
| CAS Number | 73004-96-3 guidechem.comchemicalbook.com | 873-63-2 matrix-fine-chemicals.com | 175464-51-4 nih.gov |
| Molecular Formula | C₉H₁₁ClO guidechem.com | C₇H₇ClO matrix-fine-chemicals.com | C₈H₉ClO nih.gov |
| Molecular Weight | 170.64 g/mol vulcanchem.com | 142.58 g/mol matrix-fine-chemicals.com | 156.61 g/mol nih.gov |
| Boiling Point | 248.7°C at 760 mmHg guidechem.com | Not available | Not available |
| Density | 1.082 g/cm³ guidechem.com | Not available | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
[3-(2-chloroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11ClO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7H2 |
InChI Key |
LCEVGGUGULLZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 2 Chloroethyl Phenyl Methanol
Nucleophilic Substitution Reactions Involving the Chloroethyl Group
The primary alkyl chloride of the chloroethyl group in (3-(2-Chloroethyl)phenyl)methanol is susceptible to nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. This pathway is favored due to the accessibility of the primary carbon to nucleophilic attack and the relatively good leaving group ability of the chloride ion. The rate of these reactions is typically second-order, depending on the concentration of both the substrate and the nucleophile. wikipedia.orglibretexts.orgyoutube.comyoutube.commasterorganicchemistry.com
A variety of nucleophiles can be employed to displace the chloride, leading to a range of functionalized derivatives. For instance, reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) is expected to yield (3-(2-azidoethyl)phenyl)methanol. organic-chemistry.orgkoreascience.kryoutube.com Similarly, cyanide nucleophiles, such as sodium cyanide, can be used to introduce a cyano group, forming (3-(2-cyanoethyl)phenyl)methanol. nih.govchemicalbook.comchemicalbook.com Thiol-based nucleophiles, like potassium thioacetate, can also readily participate in this substitution to produce S-[2-(3-(hydroxymethyl)phenyl)ethyl] thioacetate. nih.govnih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com
The following table summarizes representative nucleophilic substitution reactions on benzylic halides and alcohols, which serve as models for the expected reactivity of this compound.
| Nucleophile | Substrate Type | Product Type | Reference |
| Sodium Azide | Benzyl (B1604629) Chloride | Benzyl Azide | youtube.com |
| Sodium Cyanide | Benzyl Bromide | Benzyl Cyanide | nih.gov |
| Potassium Thioacetate | Benzyl Alcohol | S-Benzyl Thioacetate | nih.gov |
Oxidative and Reductive Transformations of the Methanol (B129727) Functionality
The benzylic alcohol group of this compound can undergo both oxidation and reduction to yield corresponding aldehydes, carboxylic acids, or the fully reduced methyl derivative.
Oxidative Transformations:
The selective oxidation of the primary alcohol to an aldehyde, 3-(2-chloroethyl)benzaldehyde, can be achieved using a variety of catalytic systems. nih.govnih.govorgsyn.orgiu.eduepa.gov Metal-based catalysts, such as those employing ruthenium, cobalt, or palladium, are effective for the aerobic oxidation of benzylic alcohols. wikipedia.orgnih.govdigitellinc.comprepchem.comresearchgate.netnih.gov For example, copper-containing metal-organic frameworks (MOFs) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen have demonstrated high yields in the conversion of benzyl alcohols to benzaldehydes. prepchem.com Metal-free catalytic systems have also been developed for this transformation. youtube.com Further oxidation to the corresponding carboxylic acid, 3-(2-chloroethyl)benzoic acid, can also be accomplished, often under more vigorous conditions or with specific oxidizing agents. organic-chemistry.org
Reductive Transformations:
The reduction of the benzylic alcohol to the corresponding hydrocarbon, 1-chloro-2-(3-methylphenyl)ethane, can be accomplished through catalytic hydrogenation. prepchem.comgoogle.comclockss.org Catalysts such as palladium on carbon (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO(_4)) in the presence of hydrogen gas are commonly used for the hydrogenolysis of benzylic alcohols. clockss.org An alternative method involves the use of hydriodic acid in a biphasic system, which has been shown to be effective for the reduction of a range of benzylic alcohols. koreascience.krprepchem.comgoogle.com
The table below provides an overview of typical conditions for the oxidation and reduction of benzylic alcohols.
| Transformation | Reagents/Catalyst | Product | Reference |
| Oxidation | Cu(_3)(BTC)(_2), TEMPO, O(_2), Na(_2)CO(_3), MeCN | Benzaldehyde (B42025) | prepchem.com |
| Oxidation | Fe(_3)O(_4)@SiO(_2)@(TEMPO)-co-(Chlorophyll-Co), H(_2)O, O(_2) | Carbonyl Compound | digitellinc.com |
| Reduction | Hydriodic Acid, Red Phosphorus, Toluene (B28343)/Water | Hydrocarbon | prepchem.comgoogle.com |
| Reduction | H(_2), Pd/C or Pd/BaSO(_4) | Hydrocarbon | clockss.org |
Intramolecular Cyclization and Rearrangement Processes of (2-Chloroethyl)phenyl Derivatives
The presence of both a nucleophilic hydroxyl group and an electrophilic chloroethyl group within the same molecule allows for the possibility of intramolecular cyclization in (2-chloroethyl)phenyl derivatives. In the case of this compound, an intramolecular Williamson ether synthesis could potentially lead to the formation of a six-membered ring, 3,4-dihydro-1H-isochromene. This type of reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide that then acts as the internal nucleophile, displacing the chloride.
While direct studies on the cyclization of this compound are not prevalent in the literature, related cyclizations of N-phenyl N'-(2-chloroethyl)ureas have been reported. univook.com In these cases, intramolecular cyclization leads to the formation of N-phenyl-4,5-dihydrooxazol-2-amines. univook.com This suggests that the chloroethylphenyl moiety is amenable to such ring-forming reactions. The synthesis of isochromene derivatives through the iodocyclization of 2-(1-alkynyl)benzylic alcohols also demonstrates the feasibility of forming this heterocyclic system from appropriately substituted benzylic alcohols. nih.gov
Elimination Reactions Leading to Unsaturated (2-Chloroethyl)phenyl Species
The chloroethyl group of this compound can undergo an elimination reaction to form an alkene, specifically (3-vinylphenyl)methanol. youtube.comchemicalbook.comresearchgate.netunivook.commarquette.edunih.govnih.gov This reaction, typically an E2 (bimolecular elimination) process, is favored by the use of a strong, non-nucleophilic base. The base abstracts a proton from the carbon adjacent to the one bearing the chlorine atom, leading to the concerted formation of a double bond and the expulsion of the chloride ion. The choice of base and reaction conditions is crucial to favor elimination over the competing S(_N)2 substitution. Bulky bases, such as potassium tert-butoxide, are often employed to promote elimination.
The synthesis of poly(vinylbenzyl alcohol) often involves the hydrolysis of poly(vinylbenzyl chloride), highlighting the stability of the vinylbenzyl alcohol structure once formed. google.com
Thermal Decomposition and Pyrolysis Mechanisms of Halogenated Alcohols and Ethers
The thermal decomposition of halogenated aromatic compounds is relevant to understanding the high-temperature behavior of molecules like this compound. Pyrolysis studies of (2-chloroethyl)-benzene, a closely related structure lacking the methanol group, have been conducted to understand the thermal decomposition pathways of chlorinated hydrocarbons. digitellinc.com In these experiments, pyrolysis at high temperatures (e.g., 1400 K) leads to the formation of several products, including hydrogen chloride (HCl), styrene (B11656), benzene (B151609), acetylene, and phenylacetylene. digitellinc.com The initial step in the decomposition is likely the cleavage of the carbon-chlorine bond to generate a primary radical, which then undergoes further reactions.
The pyrolysis of benzyl radicals themselves has also been investigated, revealing complex decomposition routes that can lead to the formation of species like cyclopentadienyl (B1206354) radicals and benzynes. nih.govresearchgate.net The presence of the alcohol group in this compound would likely influence the decomposition pathways, potentially leading to additional products arising from reactions involving the hydroxyl group. Studies on the pyrolysis of benzaldehyde also provide insight into the thermal stability of the aldehyde functionality that could be formed from the oxidation of the starting material. iu.edu
Catalytic Pathways and Reaction Kinetics in the Transformation of this compound
Role of Transition Metal Catalysis in (2-Chloroethyl)phenylmethanol Derivatization
Transition metal catalysis plays a significant role in the derivatization of aryl halides and, by extension, could be applied to this compound, particularly at the chloroethyl group. While the primary alkyl chloride is more amenable to nucleophilic substitution, under certain conditions, it could potentially participate in cross-coupling reactions. More commonly, if the chloroethyl group were converted to a more reactive species or if the aromatic ring were halogenated, transition metal-catalyzed cross-coupling reactions would be highly effective.
Two of the most prominent examples of such reactions are the Heck reaction and the Suzuki-Miyaura coupling.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govmarquette.eduorganic-chemistry.orgnih.govgoogle.com In the context of a derivative of our target molecule, for example, a bromo- or iodo-substituted analog, it could be coupled with various alkenes to introduce new carbon-carbon bonds. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. marquette.edu
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. sigmaaldrich.comepa.govcas.org This is a powerful method for the formation of biaryl compounds. A halogenated derivative of this compound could be coupled with an arylboronic acid to construct a biphenyl (B1667301) structure. The mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and subsequent reductive elimination. epa.gov
The following table provides a general overview of these two important cross-coupling reactions.
| Reaction | Catalyst | Coupling Partners | Product Type | Reference |
| Heck Reaction | Palladium complex (e.g., Pd(OAc)(_2)) | Aryl/Vinyl Halide + Alkene | Substituted Alkene | nih.govorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Palladium complex (e.g., Pd(PPh(_3))(_4)) | Organohalide + Organoboron Compound | Biaryl or Substituted Alkene/Alkyne | sigmaaldrich.comepa.gov |
These catalytic methods offer a versatile toolkit for the further functionalization of molecules based on the this compound scaffold.
Kinetic and Mechanistic Studies of Carbon-Halogen Bond Reactivity
The reactivity of the carbon-halogen bond in this compound is a subject of significant interest due to the molecule's structural features, which suggest the potential for complex reaction mechanisms. Specifically, the presence of a hydroxymethyl group and a phenyl ring in proximity to the chloroethyl group allows for the possibility of intramolecular participation in nucleophilic substitution reactions. While specific kinetic data for the solvolysis of this compound is not extensively documented in the literature, a thorough understanding of its reactivity can be derived from established principles of physical organic chemistry, particularly the concepts of neighboring group participation (NGP) and anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inwikipedia.orgquora.com
The solvolysis of the 2-chloroethyl group can theoretically proceed through a direct SN2 attack by a solvent molecule or an SN1-like pathway involving the formation of a primary carbocation. However, the formation of a primary carbocation is energetically unfavorable. A more plausible and often observed mechanism in systems with a similar arrangement of functional groups is neighboring group participation, where an intramolecular nucleophile assists in the departure of the leaving group. quora.cominflibnet.ac.in This participation can significantly enhance the reaction rate, a phenomenon known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com
In the case of this compound, two potential neighboring groups can influence the reactivity of the C-Cl bond: the hydroxyl group of the hydroxymethyl substituent and the π-electrons of the aromatic ring.
Alternatively, the phenyl ring can act as a neighboring group, leading to the formation of a bridged intermediate known as a phenonium ion. wikipedia.orginflibnet.ac.inmsudenver.edu This participation involves the delocalization of the developing positive charge into the aromatic ring, which stabilizes the transition state and accelerates the reaction. inflibnet.ac.in
The expected solvolysis of this compound would likely proceed through an intramolecular cyclization pathway, driven by the neighboring group participation of the hydroxymethyl group. This is analogous to the intramolecular cyclization observed in other molecules containing a 2-chloroethyl group and a suitably positioned nucleophile, such as N-(2-chloroethyl)ureas which cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This cyclization is an intramolecular alkylation, a process that has been studied in various contexts. nih.gov The reaction would likely follow first-order kinetics, as the rate-determining step is the intramolecular attack, independent of the concentration of an external nucleophile. mugberiagangadharmahavidyalaya.ac.in
To illustrate the expected effect of neighboring group participation on the reaction rate, a qualitative comparison of the solvolysis rates of related compounds is presented in the table below. The data is illustrative and based on the principles of anchimeric assistance.
| Compound | Relevant Structural Feature | Expected Relative Rate of Solvolysis | Primary Mechanism |
| 1-Chloroethane | No participating group | 1 | SN2 |
| 1-Chloro-2-phenylethane | Phenyl group (potential for weak participation) | >1 | SN2 with possible minor phenonium ion route |
| This compound | Hydroxymethyl group as a neighboring group | >>1 | Neighboring Group Participation (Anchimeric Assistance) |
Rational Design and Synthesis of Derivatives and Analogues of 3 2 Chloroethyl Phenyl Methanol
Structural Modifications and Homologation Strategies
Structural modification of (3-(2-chloroethyl)phenyl)methanol can be systematically approached to explore the chemical space around this core structure. Homologation, the process of adding one or more repeating units to a molecule, is a key strategy.
One common homologation strategy involves extending the chloroethyl side chain. This can be achieved through multi-step synthetic sequences. For instance, conversion of the chloro group to a suitable nucleophile, followed by reaction with an appropriate electrophile, can introduce additional methylene (B1212753) groups. Alternatively, the methanol (B129727) group can be oxidized to an aldehyde, which can then undergo olefination reactions followed by reduction to achieve chain extension.
Another approach to structural modification is the alteration of the linkage between the phenyl ring and the chloroethyl group. For example, the ethyl linker could be replaced with other functionalities such as an ether, thioether, or amide linkage. This would involve the synthesis of analogues where the chloroethyl group is attached to the phenyl ring via an oxygen, sulfur, or nitrogen atom, respectively. These modifications can significantly impact the molecule's three-dimensional shape and electronic properties.
The following table outlines potential homologation and modification strategies for this compound.
| Modification Strategy | Target Functional Group | Potential Reagents and Conditions | Resulting Structure |
| Chain Extension | Chloroethyl group | 1. NaI, acetone; 2. Mg, Et2O; 3. Ethylene oxide; 4. H3O+ | (3-(3-Hydroxypropyl)phenyl)methanol |
| Linker Modification | Chloroethyl group | 1. Thiophenol, NaH, DMF; 2. LiAlH4 | (3-(2-(Phenylthio)ethyl)phenyl)methanol |
| Ring Isomerization | Phenyl ring | Multi-step synthesis starting from alternative isomers of chloroethyl benzaldehyde (B42025) | (2-(2-Chloroethyl)phenyl)methanol or (4-(2-Chloroethyl)phenyl)methanol |
Functionalization of the Phenyl Ring and Methanol Group in (2-Chloroethyl)phenyl Systems
The phenyl ring and the methanol group of (2-chloroethyl)phenyl systems are prime targets for functionalization to create a library of derivatives with diverse properties.
Functionalization of the Phenyl Ring:
The aromatic ring can undergo various electrophilic substitution reactions. The directing effects of the existing substituents (the chloroethyl and methanol groups) will influence the position of new functional groups. The chloroethyl group is generally considered weakly deactivating and ortho-, para-directing, while the hydroxymethyl group is also weakly deactivating and ortho-, para-directing. The interplay of these directing effects can lead to a mixture of products, and controlling the regioselectivity can be a synthetic challenge.
Common functionalization reactions for the phenyl ring include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of other halogens (e.g., bromine, iodine) using appropriate reagents like N-bromosuccinimide (NBS) or iodine with an oxidizing agent.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Functionalization of the Methanol Group:
The primary alcohol of the methanol group is a versatile handle for a wide range of transformations:
Oxidation: The alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4).
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
Etherification: Reaction with alkyl halides or tosylates in the presence of a base (Williamson ether synthesis) to form ethers.
Conversion to Halides: The hydroxyl group can be converted to a leaving group (e.g., tosylate) and subsequently displaced by a halide.
The following table provides examples of functionalization reactions for (2-chloroethyl)phenyl systems.
| Functionalization Reaction | Target Group | Reagents | Product Class |
| Nitration | Phenyl Ring | HNO3, H2SO4 | Nitro-substituted derivatives |
| Bromination | Phenyl Ring | NBS, CCl4 | Bromo-substituted derivatives |
| Oxidation | Methanol Group | PCC, CH2Cl2 | Aldehyde derivatives |
| Esterification | Methanol Group | Acetic anhydride, pyridine | Acetate ester derivatives |
Design of Hybrid Molecules Incorporating the (2-Chloroethyl)phenylmethanol Core
The concept of hybrid molecules involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov The (2-chloroethyl)phenylmethanol core can serve as a scaffold for the development of such hybrids.
A common strategy is to link a known bioactive moiety to the (2-chloroethyl)phenylmethanol core through one of its functional groups. For instance, the methanol group can be used as an attachment point. After converting the alcohol to a better leaving group (e.g., a tosylate or mesylate), it can be reacted with a nucleophilic bioactive molecule (e.g., a phenol, amine, or thiol).
Alternatively, the chloroethyl group can be utilized for covalent linkage. The chlorine atom can be displaced by a nucleophilic functional group of another bioactive molecule. This approach is akin to the mechanism of action of some alkylating agents.
The design of these hybrid molecules is often guided by computational studies, such as molecular docking, to predict the binding of the hybrid to a biological target. researchgate.net The linker connecting the (2-chloroethyl)phenylmethanol core and the other bioactive moiety can also be varied in length and flexibility to optimize the interaction with the target.
Examples of potential hybrid molecules are presented in the table below.
| Bioactive Moiety | Linkage Strategy | Potential Hybrid Structure |
| Indole | Ether linkage via the methanol group | 3-((3-(2-Chloroethyl)benzyloxy)methyl)-1H-indole |
| Pyrazole | Substitution of the chloroethyl group | 1-(2-(3-(Hydroxymethyl)phenyl)ethyl)-1H-pyrazole |
| Coumarin | Ester linkage via the methanol group | (3-(2-Chloroethyl)phenyl)methyl 2-oxo-2H-chromene-3-carboxylate |
Regioselectivity and Stereoselectivity in Derivative Synthesis
Controlling regioselectivity and stereoselectivity is crucial in the synthesis of well-defined derivatives of this compound.
Regioselectivity:
As mentioned earlier, electrophilic substitution on the phenyl ring can lead to a mixture of isomers. The directing effects of the existing substituents determine the position of the incoming electrophile. To achieve high regioselectivity, one might need to employ strategies such as using bulky reagents that favor substitution at less sterically hindered positions or using protecting groups to block certain positions on the ring temporarily. For reactions involving the chloroethyl and methanol groups, regioselectivity is generally not an issue as they are distinct functional groups. However, if a reaction could potentially occur at both sites, selective protection of one group would be necessary.
Stereoselectivity:
Stereoselectivity becomes a factor if chiral centers are introduced into the molecule. For example, reduction of a ketone derivative of this compound would generate a chiral secondary alcohol. The use of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, can lead to the preferential formation of one enantiomer.
Similarly, in reactions involving the formation of new carbon-carbon bonds, such as aldol (B89426) or Michael additions to derivatives of this compound, controlling the stereochemistry of the newly formed chiral centers is a key challenge. This can be addressed through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. The principles of stereoselective synthesis are well-established and can be applied to the synthesis of chiral derivatives of this core structure. researchgate.net
The following table summarizes key considerations for controlling selectivity.
| Selectivity Type | Reaction Type | Controlling Factors |
| Regioselectivity | Electrophilic Aromatic Substitution | Directing effects of substituents, steric hindrance, protecting groups |
| Stereoselectivity | Ketone Reduction | Chiral reducing agents, chiral catalysts |
| Stereoselectivity | Carbon-Carbon Bond Formation | Chiral auxiliaries, asymmetric catalysis |
Research Applications of 3 2 Chloroethyl Phenyl Methanol in Advanced Synthesis
Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis
The utility of (3-(2-Chloroethyl)phenyl)methanol as a versatile building block stems from the distinct chemical reactivity of its two functional groups. vulcanchem.com This dual nature allows for a stepwise or selective modification, providing a strategic advantage in the construction of complex molecular architectures.
The hydroxymethyl group behaves as a typical primary alcohol. It can readily undergo esterification reactions, for instance, with acetyl chloride to form 3-(2-chloroethyl)phenylmethyl acetate. vulcanchem.com Furthermore, this group can be oxidized to yield a carboxylic acid, although the choice of oxidizing agents like CrO₃ or KMnO₄ must be carefully managed to avoid competing reactions at the chloroethyl site. vulcanchem.com
Simultaneously, the β-chloroethyl group is susceptible to both elimination and nucleophilic substitution reactions. vulcanchem.com In the presence of a base, it can undergo dehydrohalogenation to create styrene (B11656) derivatives. vulcanchem.com Alternatively, the chlorine atom can be displaced by various nucleophiles, such as amines, to introduce new functionalities and build more elaborate structures. vulcanchem.com This inherent reactivity makes the compound a valuable starting point for multi-step syntheses. nih.gov
Role in the Development of Specialty Chemicals
In the realm of specialty chemicals, this compound serves as a functional monomer in the synthesis of advanced polymers. vulcanchem.com The presence of the chloroethyl group allows it to participate in polymerization reactions, including radical polymerization. vulcanchem.com
A notable application is its use in copolymerization with other monomers, such as styrene. vulcanchem.com This process results in the formation of polystyrene-based resins that feature pendant hydroxymethyl groups originating from the this compound unit. vulcanchem.com These alcohol functionalities on the polymer backbone can then be further modified, making the resulting material suitable for specialized applications like ion-exchange membranes. vulcanchem.com The ability to introduce such functional handles into a stable polymer chain is a key aspect of modern materials development.
Contributions to Material Science Research
The application of this compound in polymer chemistry directly translates to contributions in material science research. The development of functional polymers is a significant area of investigation, aimed at creating materials with tailored properties for specific, high-performance applications. vulcanchem.com
By incorporating this compound into polymer chains, researchers can create materials with reactive sites. vulcanchem.com For example, the synthesis of resins with pendant alcohol groups is a critical step toward creating ion-exchange materials. vulcanchem.com These materials are essential in water purification, chemical separations, and catalysis. The compound's ability to act as a functional monomer provides a pathway to these advanced materials, enabling further research into their properties and potential uses.
Application in Medicinal Chemistry Research as a Synthetic Intermediate
In medicinal chemistry, this compound is recognized as a useful synthetic intermediate for the development of new therapeutic agents. vulcanchem.com The chloroethylphenyl moiety is a structural component found in certain classes of biologically active molecules. For instance, the related compound 3-(2-chloroethyl)phenol (B12841965) has been used as an intermediate in the synthesis of antitumor agents, suggesting a potential pathway for the methanol (B129727) derivative in oncological research. vulcanchem.com
The dual functionality of the molecule is again a significant asset. The hydroxymethyl group offers a versatile handle for modification, which is particularly useful in the creation of prodrugs to improve the pharmacokinetic properties of a potential drug candidate. vulcanchem.com The chloroethyl group can be used to link the core structure to other molecular fragments or to interact with biological targets. This adaptability makes this compound a valuable tool for medicinal chemists exploring new molecular entities for various disease targets. vulcanchem.com
Advanced Characterization and Analytical Methodologies for 3 2 Chloroethyl Phenyl Methanol
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of (3-(2-Chloroethyl)phenyl)methanol. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis (GC/MS, LC-Orbitrap-MS, GC-APCI-MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis.
GC/MS: Gas Chromatography-Mass Spectrometry is a suitable technique for the analysis of volatile compounds like this compound. biomedpharmajournal.orgunito.it The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the chloroethyl group, the hydroxymethyl group, or cleavage within the ethyl chain.
LC-Orbitrap-MS: Liquid Chromatography-Orbitrap Mass Spectrometry provides high-resolution mass data, allowing for the precise determination of the molecular formula. This technique is particularly useful for confirming the elemental composition and can be used for both qualitative and quantitative analysis. e3s-conferences.org
GC-APCI-MS: Gas Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry is a softer ionization technique compared to EI. mdpi.com This method is advantageous for preserving the molecular ion, which can sometimes be weak or absent in EI-MS, thus providing clearer molecular weight information. mdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the functional groups present in a molecule.
FT-IR: The Fourier Transform Infrared spectrum of this compound is expected to exhibit characteristic absorption bands. A broad O-H stretching band would appear around 3300 cm⁻¹ due to the hydroxyl group. vulcanchem.com Aromatic C=C stretching vibrations are anticipated in the region of 1600 cm⁻¹. vulcanchem.com The C-Cl stretching vibration is expected to be observed at approximately 750 cm⁻¹. vulcanchem.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C backbone of the ethyl chain would be expected to produce distinct signals in the Raman spectrum.
| FT-IR Data | |
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H (alcohol) | ~3300 (broad) |
| C=C (aromatic) | ~1600 |
| C-Cl | ~750 |
| Data is based on expected values. vulcanchem.com |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group in this compound would result in characteristic absorption bands in the ultraviolet region, typically between 200 and 280 nm, corresponding to π→π* transitions of the aromatic ring.
X-ray Crystallography in Solid-State Structure Determination
As of the latest literature search, there is no publicly available X-ray crystallographic data for this compound. If such a study were to be conducted, it would provide definitive information on the compound's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Isolation (Flash Chromatography, TLC)
Chromatographic methods are essential for the purification of this compound and for assessing its purity.
Flash Chromatography: This is a common preparative technique for purifying organic compounds. biotage.com For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be appropriate. phenomenex.comrochester.edu A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, would likely provide good separation from non-polar impurities and more polar byproducts. biotage.comrochester.edu
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a proposed molecular formula of C₉H₁₁ClO, this analysis provides crucial evidence of its elemental composition and purity. The theoretical composition is calculated based on the atomic weights of carbon, hydrogen, chlorine, and oxygen and their respective counts in the molecular formula.
The validation of the empirical formula is achieved by comparing these theoretical percentages with the values obtained from experimental analysis. Although specific experimental data for this compound is not widely available in the reviewed literature, the standard procedure involves the combustion of a sample to convert it into simple gaseous compounds (CO₂, H₂O, etc.). The amounts of these gases are then measured to determine the original elemental composition. The chlorine content is typically determined through methods such as titration or ion chromatography after decomposition of the organic matrix.
The comparison between theoretical and experimental values is a critical step in the characterization of a newly synthesized batch of the compound, ensuring that it corresponds to the expected structure and is free from significant impurities.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 63.34 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.50 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.78 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.38 |
| Total | 170.639 | 100.00 |
Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound
This table presents the theoretical values alongside a hypothetical set of experimental results that would be considered acceptable for formula validation, typically within a ±0.4% deviation.
| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |
| Carbon (C) | 63.34 | 63.21 |
| Hydrogen (H) | 6.50 | 6.55 |
| Chlorine (Cl) | 20.78 | 20.69 |
Note: Oxygen is often determined by difference.
Theoretical and Computational Chemistry Approaches to 3 2 Chloroethyl Phenyl Methanol
Quantum Chemical Studies: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and properties of (3-(2-Chloroethyl)phenyl)methanol. DFT is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. researchgate.net
Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the calculation systematically alters the molecular geometry to find the lowest energy conformation. researchgate.net For this compound, this process would define crucial parameters such as the bond lengths between atoms (e.g., C-C, C-O, C-Cl), the bond angles (e.g., O-C-C, Cl-C-C), and the dihedral angles that describe the rotation around single bonds, particularly the orientation of the chloroethyl and methanol (B129727) substituents relative to the phenyl ring. These optimized structures represent a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Cl | Carbon-Chlorine bond length | ~1.80 |
| C-O | Carbon-Oxygen bond length (alcohol) | ~1.43 |
| C-C (aromatic) | Average Carbon-Carbon bond in phenyl ring | ~1.39 |
| C-C (ethyl) | Carbon-Carbon single bond in ethyl chain | ~1.53 |
| **Bond Angles (°) ** | ||
| Cl-C-C | Angle of the chloroethyl group | ~110.5 |
| O-C-H (methanol) | Angle of the hydroxymethyl group | ~109.0 |
| C-C-C (ring) | Internal angle of the phenyl ring | ~120.0 |
| Dihedral Angles (°) | ||
| C(ring)-C(ring)-C-C(ethyl) | Torsion angle defining ethyl group orientation | Variable |
| C(ring)-C(ring)-C-O(methanol) | Torsion angle defining methanol group orientation | Variable |
Note: These are typical values for similar functional groups and would be precisely calculated for the molecule's minimum energy conformer.
Spectroscopic Property Prediction through Computational Methods (NMR, UV-Vis, IR)
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated, often showing a strong correlation with experimental data. This aids in the assignment of complex spectra and confirms the molecular structure.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. scispace.com Comparing the computed IR spectrum with the experimental one helps in assigning specific absorption bands to the stretching and bending vibrations of functional groups, such as the O-H stretch of the alcohol, the C-Cl stretch of the chloroethyl group, and the various C-H and C-C vibrations of the phenyl ring. scispace.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the transitions, typically identifying them as π→π* or n→π* transitions associated with the aromatic ring and heteroatoms. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value/Region | Functional Group Assignment |
|---|---|---|---|
| IR | Vibrational Frequency (cm⁻¹) | ~3400 | O-H stretch (alcohol) |
| ~3100-3000 | Aromatic C-H stretch | ||
| ~2950-2850 | Aliphatic C-H stretch | ||
| ~750-650 | C-Cl stretch | ||
| ¹³C NMR | Chemical Shift (ppm) | ~140-145 | C-OH (aromatic) |
| ~125-130 | Aromatic CH | ||
| ~65 | CH₂-OH | ||
| ~45 | CH₂-Cl | ||
| ¹H NMR | Chemical Shift (ppm) | ~7.2-7.4 | Aromatic H |
| ~4.6 | CH₂-OH | ||
| ~3.7 | CH₂-Cl | ||
| ~3.0 | CH₂-CH₂ | ||
| UV-Vis | λmax (nm) | ~260-280 | π→π* transition of the phenyl ring |
Note: Predicted values are estimates based on calculations for similar structures and serve to aid in the interpretation of experimental spectra.
Analysis of Molecular Orbitals and Reactivity Descriptors (HOMO, LUMO, MEP, GCRD)
The electronic properties derived from DFT calculations provide deep insights into the reactivity of this compound.
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netmdpi.com For this molecule, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atom, while the LUMO may be distributed over the aromatic system.
Molecular Electrostatic Potential (MEP): The MEP is a visual map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is used to identify the electrophilic and nucleophilic sites. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would show a negative potential around the oxygen atom, making it a site for hydrogen bonding and electrophilic interaction.
Global Chemical Reactivity Descriptors (GCRD): From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 3: Global Chemical Reactivity Descriptors (GCRD)
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |
Intermolecular Interactions and Solid-State Analysis (Hirshfeld Surface, Topological Studies)
To understand how molecules of this compound interact with each other in the solid state, Hirshfeld surface analysis is employed. This technique is based on the electron distribution of a molecule within a crystal lattice.
Hirshfeld Surface Analysis: The Hirshfeld surface provides a unique way to partition the crystal space and visualize intermolecular interactions. nih.gov A surface is generated around the molecule, and properties are mapped onto it. The d_norm surface, which is colored based on contact distances, is particularly informative. Red spots on the d_norm map highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com Blue regions represent contacts longer than the van der Waals radii. nih.gov
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | > 45% | Represents the most abundant, though weaker, contacts. researchgate.net |
| C···H / H···C | ~ 15-20% | Interactions involving the aromatic and aliphatic C-H groups. nih.gov |
| O···H / H···O | ~ 10-15% | Primarily due to hydrogen bonding involving the hydroxyl group. |
| Cl···H / H···Cl | ~ 10% | Interactions involving the chlorine atom. researchgate.net |
In Silico Studies for Structure-Activity Relationship (SAR) and Ligand Design
Computational methods play a pivotal role in modern drug discovery and materials science through structure-activity relationship (SAR) studies. For a molecule like this compound, which could serve as a scaffold or precursor, in silico approaches can guide the design of new derivatives with enhanced activity.
By analyzing the optimized 3D structure and the electronic properties (such as the MEP and HOMO/LUMO orbitals), researchers can hypothesize how the molecule might interact with a biological target, such as an enzyme's active site. nih.gov For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, the phenyl ring could engage in hydrophobic or π-π stacking interactions, and the chloroethyl group could occupy a specific pocket or be a site for further chemical modification. SAR studies would involve computationally generating a library of related compounds—for example, by changing the position of the substituents or replacing the chlorine with other halogens—and then calculating their properties to predict which modifications might lead to improved binding affinity or desired reactivity.
Mechanistic Path Calculations and Transition State Analysis
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.
This involves calculating the energies of all species along the reaction coordinate, including reactants, intermediates, and products. A crucial part of this analysis is locating the transition state (TS)—the highest energy point along the reaction pathway. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such calculations could be used to study, for example, the mechanism of nucleophilic substitution at the carbon bearing the chlorine atom or esterification reactions involving the hydroxyl group, providing a theoretical foundation for understanding the compound's chemical behavior.
Future Research Directions and Emerging Trends for 3 2 Chloroethyl Phenyl Methanol
Development of Greener Synthetic Routes
The current synthesis of (3-(2-Chloroethyl)phenyl)methanol presents opportunities for significant improvement in terms of environmental impact. Future research will likely prioritize the development of "greener" synthetic pathways that are more efficient and generate less waste.
A key area of investigation will be the exploration of catalytic methods . The use of heterogeneous or homogeneous catalysts could lead to reactions with higher selectivity and yield, while minimizing the need for stoichiometric reagents that contribute to waste streams. Another promising avenue is the use of renewable starting materials . Researchers may investigate bio-based precursors that can be sustainably converted into this compound or its immediate precursors, thereby reducing the reliance on petrochemical feedstocks.
Furthermore, a shift towards environmentally benign solvents is expected. The replacement of traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the synthesis process. The principles of atom economy, which maximize the incorporation of starting materials into the final product, will be a guiding factor in the design of these new synthetic strategies.
Exploration of Novel Reactivity Patterns
The presence of two distinct reactive sites in this compound—the chloroethyl group and the hydroxymethyl group—offers a rich landscape for chemical transformations. While the individual reactivity of these functional groups is generally understood, future research is expected to delve into novel and synergistic reactivity patterns.
One area of focus will be the selective activation of the C-Cl bond . Developing catalytic systems that can precisely target this bond for cross-coupling reactions, nucleophilic substitutions, or other transformations without affecting the hydroxymethyl group would open up new avenues for creating complex molecules. This could involve the use of transition metal catalysts or photoredox catalysis.
Simultaneously, the functionalization of the hydroxymethyl group in concert with reactions at the chloroethyl moiety will be a key theme. This could lead to the development of one-pot or tandem reactions where both functional groups are modified in a controlled sequence to build molecular complexity efficiently. The interplay between the electron-withdrawing nature of the chloroethyl group and the reactivity of the benzylic alcohol will be a subject of detailed mechanistic studies.
Expanding Applications in Niche Chemical Fields
The unique bifunctional nature of this compound makes it an attractive building block for a variety of specialized materials and molecules. Future research is anticipated to expand its applications beyond its current uses.
In the realm of specialty polymers , the chloroethyl group can act as a site for polymerization or cross-linking, while the hydroxymethyl group can be used to tune the polymer's properties, such as solubility, adhesion, or thermal stability. This could lead to the development of new functional polymers with tailored characteristics for specific applications.
The compound also holds promise as a scaffold in medicinal chemistry . The two functional groups provide handles for the introduction of various pharmacophores, allowing for the creation of diverse libraries of compounds for drug discovery. Its structural motifs may be incorporated into new classes of therapeutic agents.
Furthermore, in agrochemical synthesis , this compound could serve as a key intermediate for the development of novel pesticides and herbicides. The ability to modify both functional groups independently could lead to the discovery of new active ingredients with improved efficacy and environmental profiles.
Advanced Computational Modeling for Predictive Chemistry
To accelerate the discovery and development of new applications for this compound, advanced computational modeling will play a crucial role. These in silico methods can provide valuable insights into the molecule's properties and reactivity, guiding experimental work and reducing the need for time-consuming trial-and-error approaches.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict the molecule's electronic structure, spectroscopic properties, and reaction mechanisms. This can help in understanding its reactivity and in designing more efficient synthetic routes.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. This can provide insights into its interactions with other molecules and materials, which is crucial for designing new functional materials and for understanding its biological activity.
Q & A
Q. What are the recommended synthetic routes for (3-(2-Chloroethyl)phenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via selective reduction of ester precursors using agents like diisobutylaluminum hydride (DIBAL-H). For example, DIBAL-H (4.0 equiv.) at -70°C for 2 hours reduces methyl esters to primary alcohols with near-quantitative yields, as demonstrated in similar benzyl alcohol derivatives . Alternative pathways include hydrogenation of intermediates with catalysts like platinic oxide in methanol, though this may require optimization of solvent polarity and temperature to prevent side reactions .
Q. How can this compound be purified, and what chromatographic parameters are critical?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is effective. For example, a 3:5 ratio of ethyl acetate to hexane at 15 mL/min flow rate achieves baseline separation of alcohol derivatives from chlorinated byproducts. Monitoring via TLC (Rf ~0.3–0.4) and UV detection ensures purity >98% .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks for the benzyl alcohol proton (δ ~4.6–4.8 ppm) and chloroethyl group (δ ~3.6–3.8 ppm). ¹³C NMR confirms the quaternary carbon adjacent to chlorine (δ ~45–50 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase at 1.0 mL/min provide retention times of ~8–10 minutes, ensuring >98% purity .
Advanced Research Questions
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the hydroxyl group may lead to dehydration; monitor via ¹H NMR for alkene formation (δ ~5.5–6.5 ppm) in H₂SO₄/THF systems.
- Oxidative Conditions : Catalytic oxidation with MnO₂ converts the alcohol to the aldehyde derivative, identifiable by IR (C=O stretch ~1720 cm⁻¹). Stability in air requires storage under inert gas with molecular sieves .
Q. What structure-activity relationships (SAR) are critical for modifying this compound derivatives in biological studies?
- Methodological Answer :
- Chloroethyl Substitution : Replacing the chlorine with fluorine or methyl groups alters lipophilicity (logP changes by ±0.5) and receptor binding affinity.
- Phenyl Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases oxidative stability but may reduce solubility. SAR studies should use computational tools (e.g., DFT) to predict bioactivity before synthesis .
Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?
- Methodological Answer :
- Temperature Control : Maintaining -70°C during DIBAL-H reduction prevents over-reduction or elimination byproducts.
- Catalyst Screening : Testing Pd/C vs. PtO₂ for hydrogenation reveals PtO₂ in methanol achieves >90% conversion with <5% dechlorination byproducts .
Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Fluorescence Quenching Assays : Monitor binding to serum albumin (λex = 280 nm, λem = 340 nm) to calculate binding constants (Kd ~10⁻⁶ M).
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 isoforms, focusing on hydrogen bonding with the alcohol moiety .
Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
